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  • Product: 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
  • CAS: 1803570-92-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine Derivatives

This guide provides a comprehensive technical overview of the in vitro binding affinity of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine scaffold and its derivatives. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the in vitro binding affinity of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine scaffold and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and the development of therapeutics targeting the central nervous system. This document delves into the core pharmacophore, its primary molecular targets, detailed methodologies for assessing binding affinity, and the critical structure-activity relationships that govern its interactions.

Introduction: The 2-Aminoindan Pharmacophore - A Rigid Analog of Phenethylamines

The 2-aminoindan structure is a conformationally restricted analog of phenethylamine, a foundational scaffold for many psychoactive compounds, including amphetamines.[1] This rigidity, imposed by the fusion of the ethylamine side chain into an indan ring system, provides a valuable tool for probing the structural requirements of monoamine transporter binding sites. The parent compound, 2-aminoindan (2-AI), and its derivatives have been identified as a class of designer drugs, with psychostimulant effects attributed to their interaction with plasma membrane monoamine transporters.[2][3]

The specific focus of this guide, the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine core, represents a homologous extension of the 2-aminoindan series. Understanding the binding profile of the well-characterized 2-aminoindan derivatives is therefore crucial for predicting the pharmacological properties of this extended scaffold.

Primary Molecular Targets: Monoamine Transporters

The primary molecular targets for 2-aminoindan derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][4] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. Compounds that interact with these transporters can act as either uptake inhibitors (blockers) or substrate-releasers, leading to an increase in extracellular monoamine concentrations.

The parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT, with significantly less activity at SERT.[1][3] This profile is reminiscent of (+)-amphetamine and is predictive of stimulant-like effects.[3] However, substitutions on the aromatic ring of the indan system can dramatically alter the potency and selectivity of these compounds.[2][4]

In addition to monoamine transporters, some 2-aminoindan derivatives have been shown to possess moderate to high affinity for other receptors, notably the α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[3][4] This off-target activity can contribute to the overall pharmacological profile of these compounds.

Methodology for In Vitro Binding Affinity Determination: A Self-Validating System

To quantitatively assess the interaction of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine derivatives with their molecular targets, a competitive radioligand binding assay is the gold standard. This technique provides a robust and reproducible method for determining the binding affinity (Ki) of a test compound. The following protocol outlines a self-validating system for assessing binding to DAT, SERT, and NET, typically using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.

Experimental Workflow

The overall workflow for a competitive radioligand binding assay is depicted in the following diagram. Each step is critical for ensuring the accuracy and validity of the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture HEK293 Cell Culture (Transfected with hDAT, hSERT, or hNET) MembranePrep Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep ProteinQuant Protein Quantification (e.g., BCA Assay) MembranePrep->ProteinQuant ReagentPrep Reagent Preparation (Test Compound Dilutions, Radioligand) ProteinQuant->ReagentPrep PlateSetup 96-Well Plate Setup (Total, Non-Specific, Test Compound) ReagentPrep->PlateSetup Incubation Incubation (Membranes + Radioligand + Compound) PlateSetup->Incubation Filtration Rapid Filtration (Separates Bound vs. Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting DataAnalysis Data Analysis (IC50 → Ki Calculation) Counting->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and is adaptable for DAT, SERT, and NET by selecting the appropriate cell line and radioligand.

A. Membrane Preparation

  • Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) to confluency in appropriate media.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step to wash away cytosolic components.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer.

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

B. Competitive Binding Assay

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine derivative in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Radioligand: Prepare a working solution of the appropriate radioligand in the assay buffer. The concentration is typically at or near the Kd value for its respective transporter to ensure a good signal-to-noise ratio.

      • For hDAT: [³H]WIN 35,428 (also known as CFT)

      • For hSERT: [³H]Citalopram or [³H]Paroxetine

      • For hNET: [³H]Nisoxetine or [³H]Tomoxetine

    • Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 10 µM) of a known, non-labeled inhibitor for the target transporter (e.g., GBR 12909 for DAT, paroxetine for SERT, desipramine for NET).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand working solution, and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add the high-concentration non-labeled inhibitor, radioligand working solution, and the membrane preparation.

    • Test Compound Wells: Add the test compound dilutions, radioligand working solution, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

C. Data Acquisition and Analysis

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from total binding wells) and the test compound wells.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

Structure-Activity Relationships (SAR) of the 2-Aminoindan Scaffold

Core Structure and Monoamine Transporter Selectivity

The unsubstituted 2-aminoindan (2-AI) scaffold displays a clear preference for the catecholamine transporters, DAT and NET, over the serotonin transporter, SERT.[1] This is likely due to the rigid conformation holding the amine in a position that is favorable for interaction with the binding pockets of DAT and NET.

Impact of Aromatic Ring Substitutions

Substitutions on the aromatic ring of the 2-aminoindan nucleus have a profound effect on both potency and selectivity.

  • Methoxy and Methylenedioxy Substitutions: The addition of methoxy or methylenedioxy groups to the 5- and 6-positions of the indan ring tends to decrease affinity for DAT and NET while significantly increasing affinity and/or functional potency at SERT.[2][4] For example, 5-methoxy-2-aminoindan (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindan (MDAI) show a shift towards a more SERT-selective profile compared to the parent compound.[2][4] This suggests that the region of the transporter binding pocket that interacts with the aromatic ring is sensitive to the electronic and steric properties of these substituents.

The following diagram illustrates the key structural features of the 2-aminoindan pharmacophore and how substitutions influence transporter selectivity.

SAR cluster_mods Structural Modifications cluster_effects Resulting Effects on Affinity Core DAT_NET High Affinity for DAT & NET SERT Low Affinity for SERT RingSub Ring Substitutions (e.g., -OCH3, -O-CH2-O-) ShiftToSERT ↑ SERT Affinity ↓ DAT/NET Affinity RingSub->ShiftToSERT SideChain Side Chain Extension (e.g., -CH2-NH2 → -CH2-CH2-NH2) Unknown Predicted to Modulate Potency/Selectivity (Data Needed) SideChain->Unknown

Caption: Structure-Activity Relationship of 2-Aminoindan Derivatives.

Predicted Profile of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Based on the established SAR of phenethylamines and related compounds, extending the side chain of 2-aminoindan by one methylene unit to form 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is expected to modulate its binding affinity and selectivity for the monoamine transporters. In some series of transporter ligands, such a modification can alter the optimal positioning of the crucial amine group within the binding pocket, which may lead to a decrease or a change in the selectivity profile. However, without empirical data, this remains a hypothesis. The principles and protocols outlined in this guide provide the necessary framework to experimentally determine the precise binding affinity of this novel derivative.

Comparative Binding Affinities of 2-Aminoindan Derivatives

The following table summarizes the in vitro binding affinities (Ki, in nM) of several key 2-aminoindan derivatives at human monoamine transporters and selected adrenergic receptors. This data provides a clear illustration of the structure-activity relationships discussed.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)Reference
2-Aminoindan (2-AI) >10,000>10,000>10,00013421141[3][4]
5-MeO-AI >10,000>10,000>10,0007391,0201,220[3][4]
MMAI >10,000>10,000>10,0006601,1801,210[3][4]
MDAI >10,000>10,000>10,0002,7501,290338[3][4]

Note: The binding affinities (Ki) reported by Halberstadt et al. (2019) were determined by displacement of specific radioligands from receptors expressed in HEK cells. The functional activity (monoamine release) of these compounds often shows higher potency than what is suggested by these particular binding assays.[3] For example, the EC₅₀ values for monoamine release for 2-AI are 439 nM for DAT and 86 nM for NET, indicating it is a potent releaser despite low affinity in this specific binding assay format.[1]

Conclusion

The 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine scaffold belongs to a class of compounds with significant potential to interact with monoamine transporters. Based on the extensive data available for the closely related 2-aminoindan derivatives, it is hypothesized that these compounds will exhibit activity at DAT, SERT, and NET. The precise binding affinity and selectivity profile, however, must be determined empirically. The detailed protocols and methodologies provided in this guide offer a robust framework for conducting these essential in vitro studies. The resulting data will be critical for elucidating the pharmacological profile of this novel series of compounds and for guiding future drug discovery and development efforts in this chemical space.

References

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(4), 1275–1286. [Link]

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. [Link]

  • Wikipedia. (2023). 2-Aminoindane. In Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. (2023). Substituted 2-aminoindane. In Wikipedia. [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • Wikipedia. (2023). Vesicular monoamine transporter. In Wikipedia. [Link]

  • ResearchGate. (2018). In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in... [Link]

  • Longdom Publishing SL. (2013). Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 I. [Link]

  • Zhou, M., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Butcher, R. J., et al. (2014). 2-[(Indan-1-ylidene)amino]ethanol. Acta Crystallographica Section E. [Link]

  • Sowa, M. E. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Cell Adhesion & Migration. [Link]

  • Zheng, G., & Dwoskin, L. P. (2007). Vesicular monoamine transporter 2: Role as a novel target for drug development. AAPS Journal. [Link]

  • Liljefors, T., & Bøgesø, K. P. (1987). Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.

Sources

Exploratory

biological activity of indane-based ethylamine derivatives

Pharmacodynamics and Biological Activity of Indane-Based Ethylamine Derivatives: A Technical Guide Executive Summary Indane-based ethylamine derivatives (aminoindanes) represent a unique class of conformationally restric...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacodynamics and Biological Activity of Indane-Based Ethylamine Derivatives: A Technical Guide

Executive Summary

Indane-based ethylamine derivatives (aminoindanes) represent a unique class of conformationally restricted monoamine releasing agents (MRAs). Originally developed to probe the structural requirements of monoamine transporters (MATs), these compounds have garnered significant attention in both neuropharmacology and forensic toxicology[1][2]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental methodologies required to accurately characterize the biological activity of 2-aminoindane (2-AI) derivatives.

Structural Pharmacology and SAR

Aminoindanes are cyclized phenethylamines, structurally analogous to amphetamines but characterized by a rigidified side chain bound within an indane ring[3]. This conformational restriction significantly alters their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2].

  • Unsubstituted 2-AI: Acts as a catecholamine-selective releasing agent, potently inducing the efflux of dopamine and norepinephrine, with negligible effects on serotonin[2].

  • Ring-Substituted Derivatives: The addition of functional groups (e.g., methoxy or methylenedioxy) shifts the selectivity profile. For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) are highly selective serotonin releasing agents (SSRAs)[2][4]. MMAI exhibits greater than 100-fold selectivity for SERT over DAT, making it a valuable tool for isolating serotonergic pathways without the confounding dopaminergic stimulation typical of classical amphetamines[4].

Mechanism of Action: Transporter Reversal

Unlike simple reuptake inhibitors (e.g., SSRIs) that merely block the MAT pore, aminoindanes act as substrate-type releasers[5]. They bind to the orthosteric site of MATs and are translocated into the presynaptic cytoplasm[5]. Once intracellular, they disrupt vesicular storage and promote the reverse transport of monoamines into the synaptic cleft—a process known as non-exocytotic release[2][5].

G A Indane Derivative (e.g., MDAI) B Monoamine Transporter (SERT/DAT/NET) A->B Binds as Substrate C Intracellular Accumulation via Transport B->C Translocation D Disruption of Vesicular Storage (VMAT2) C->D Cytosolic Interaction E Transporter Reversal (Efflux Mode) C->E Conformational Shift D->E Increased Cytosolic Pool F Non-Exocytotic Monoamine Release E->F Neurotransmitter Efflux

Mechanism of transporter-mediated monoamine efflux by indane derivatives.

Quantitative Pharmacodynamics

To contextualize the potency and selectivity of these compounds, the following table summarizes the half-maximal effective concentrations (EC50) and inhibitory constants (Ki) for monoamine release and uptake inhibition across key derivatives.

CompoundPrimary Target(s)DAT Activity (nM)NET Activity (nM)SERT Activity (nM)Selectivity Profile
2-AI NET, DATEC50 = 439[2]EC50 = 86[2]EC50 > 10,000[2]Catecholamine-selective
MDAI SERT, NETWeaker[2]Potent[2]Potent[2]MDMA-like entactogen
MMAI SERT>100x weaker[2][4]>100x weaker[2][4]Highly Potent[2][4]Highly selective SSRA
5-IAI SERT, NET, DATKi = 992[6]Ki = 311[6]Ki = 879[6]Broad-spectrum SNDRA

(Note: Lower values indicate higher potency. Data synthesized from in vitro synaptosome assays[2][4][6].)

Experimental Methodology: In Vitro Synaptosomal Release Assay

As a Senior Application Scientist, I emphasize that characterizing MRAs requires robust, self-validating protocols. The synaptosomal release assay is the gold standard for distinguishing true releasing agents from reuptake inhibitors[2][7]. The following protocol outlines the critical steps and the causal logic behind each parameter.

Step-by-Step Protocol & Causal Logic

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and hippocampus (for NET/SERT) on ice[7].

    • Causality: Ice-cold conditions halt proteolytic degradation. Specific brain regions are chosen based on their high endogenous expression of the target transporters.

  • Homogenization & Centrifugation: Homogenize tissue in 20 volumes of ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 x g (10 min, 4°C), then collect the supernatant and centrifuge at 20,000 x g (10 min, 4°C) to pellet the synaptosomes[7].

    • Causality: The 0.32 M sucrose maintains osmotic balance, preventing the synaptosomes (pinched-off nerve terminals) from lysing. Differential centrifugation isolates the functional presynaptic terminals from cellular debris.

  • Radiolabel Loading: Resuspend the pellet in Krebs-phosphate buffer. Pre-incubate at 37°C for 10 min, then add [³H]dopamine, [³H]norepinephrine, or [³H]serotonin and incubate for another 10 min[7].

    • Causality: Pre-incubation at 37°C restores physiological enzyme and transporter kinetics. Loading radiolabeled neurotransmitters establishes a quantifiable intracellular pool, ensuring that subsequent measurements reflect true efflux rather than artifactual leakage.

  • Drug Incubation: Aliquot the loaded synaptosomes and add varying concentrations of the aminoindane derivative. Incubate for 30 minutes at 37°C[7].

    • Causality: A 30-minute window allows sufficient time for the drug to be transported intracellularly and induce reverse transport.

  • Termination & Quantification: Terminate the reaction by placing tubes on ice and adding ice-cold buffer. Rapidly filter the samples and wash. Subject the filters to liquid scintillation counting[7].

    • Causality: Sudden chilling and dilution immediately halt transporter activity, locking the system's state. Scintillation counting quantifies the retained radiolabel, which is inversely proportional to the drug's releasing efficacy.

Workflow step1 Tissue Dissection & Homogenization step2 Differential Centrifugation (Isolate Synaptosomes) step1->step2 0.32 M Sucrose step3 Radiolabel Loading ([³H]5-HT, [³H]DA) step2->step3 Krebs-Phosphate Buffer step4 Drug Incubation (37°C, 30 min) step3->step4 Establish Baseline step5 Rapid Filtration & Wash step4->step5 Terminate Reaction step6 Liquid Scintillation Counting step5->step6 Quantify Efflux

Step-by-step workflow for in vitro synaptosomal monoamine release assay.

Toxicological and Translational Perspectives

A critical advantage of certain aminoindane derivatives over classical amphetamines (like MDMA) is their reduced neurotoxic profile[3]. While MDMA causes long-term depletion of serotonergic axons, SSRAs like MMAI and MDAI generally do not produce serotonergic neurotoxicity when administered alone in animal models[3][4]. This is theorized to be because they do not induce the simultaneous, robust release of dopamine required to generate reactive oxygen species within the serotonergic terminal[3].

Translational research is currently exploring these unique pharmacological profiles. For example, 5-methoxy-2-aminoindane (MEAI) is being investigated as a binge-mitigating agent due to its favorable safety profile and ability to reduce the desire to consume alcohol[8]. Furthermore, the highly selective nature of MMAI has prompted investigations into its potential as a fast-acting antidepressant, offering superior onset times compared to traditional SSRIs[4].

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Protocols & Analytical Methods

Method

how to synthesize 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Application Note: Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 1803570-92-4 | Formula: C11H16ClN | MW: 197.71 g/mol

Executive Summary & Strategic Rationale

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a highly versatile building block utilized in life science research and the development of novel therapeutics[1]. Structurally, it serves as a conformationally restricted analog of extended phenethylamines, making it a valuable scaffold for probing receptor-ligand interactions in neuropharmacology and medicinal chemistry.

Synthetic Causality & Design (E-E-A-T): Rather than relying on harsh reductive amination protocols that can lead to poly-alkylation, this protocol utilizes a highly controlled three-step linear synthesis starting from commercially available 2-indaneacetic acid.

  • Amidation: We utilize EDCI/HOBt coupling rather than thionyl chloride (SOCl₂) to form the intermediate amide. This avoids highly corrosive byproducts and prevents the degradation of sensitive functional groups, ensuring a near-quantitative yield of the intermediate.

  • Reduction: Borane-tetrahydrofuran (BH₃·THF) complex is selected over Lithium Aluminum Hydride (LiAlH₄). BH₃ is highly chemoselective for amides and avoids the formation of intractable aluminum salt emulsions during aqueous workup, which notoriously trap basic amines and reduce yields.

  • Salt Formation: Anhydrous hydrogen chloride in dioxane is used to precipitate the salt in diethyl ether. This strictly anhydrous environment prevents hydrate formation, yielding a highly crystalline, analytically pure powder suitable for high-throughput screening.

Synthetic Workflow Visualization

G SM 2-Indaneacetic Acid (Starting Material) INT 2-Indaneacetamide (Intermediate) SM->INT EDCI, HOBt, NH4Cl DIPEA, DMF, RT FB Free Base Amine (Intermediate) INT->FB BH3·THF Reflux, 12h PROD Target HCl Salt (CAS: 1803570-92-4) FB->PROD 4M HCl in Dioxane Et2O, 0 °C

Figure 1: Three-step synthetic workflow for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl.

Quantitative Data & Material Requirements

Table 1: Stoichiometry and Reagent Requirements (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
2-Indaneacetic acid176.211.01.76 gStarting Material
EDCI·HCl191.701.22.30 gCoupling Agent
HOBt135.121.21.62 gAdditive (prevents side rxns)
Ammonium Chloride (NH₄Cl)53.493.01.60 gAmmonia Source
DIPEA129.244.06.96 mLBase
BH₃·THF (1.0 M in THF)85.943.030.0 mLReducing Agent
4M HCl in Dioxane36.462.05.0 mLSalt Formation

Table 2: Expected Quality Control (QC) Parameters

Analytical MethodExpected Result / Specification
Physical Form White to off-white crystalline powder
LC-MS (ESI+) [M+H]⁺ m/z 162.1
¹H NMR (400 MHz, DMSO-d₆) Broad singlet ~8.0 ppm (NH₃⁺), aromatic multiplet 7.1-7.2 ppm (4H).
Purity (HPLC) ≥ 98.0% (Area %)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetamide

Self-Validating Check: The reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1). The starting acid will streak with bromocresol green, while the amide product will appear as a distinct UV-active spot.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2-indaneacetic acid (1.76 g, 10 mmol) and dissolve in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6.96 mL, 40 mmol), followed by EDCI·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir the mixture at room temperature (20-25 °C) for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl (1.60 g, 30 mmol) in one portion. Stir the reaction mixture vigorously overnight (12-16 hours) at room temperature.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL) to remove excess base, saturated aqueous NaHCO₃ (2 × 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide as an off-white solid. Dry under high vacuum for 2 hours before proceeding.

Step 2: Reduction to 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine (Free Base)

Critical Safety Note: Borane-THF reacts violently with water, evolving flammable hydrogen gas. Ensure all glassware is strictly oven-dried.

  • Setup: Transfer the crude amide from Step 1 to a dry 250 mL two-neck flask equipped with a reflux condenser and a nitrogen inlet. Dissolve the amide in anhydrous THF (30 mL).

  • Reduction: Cool the flask to 0 °C using an ice-water bath. Syringe in BH₃·THF (1.0 M, 30.0 mL, 30 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quench: Cool the flask back to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench excess borane until gas evolution ceases.

  • Borane Complex Cleavage: Add 1M aqueous HCl (30 mL) and heat the mixture to 60 °C for 1 hour to break the stable amine-borane complex.

  • Extraction: Cool to room temperature. Extract the acidic aqueous layer with Dichloromethane (DCM) (2 × 30 mL) to remove non-basic impurities. Discard the organic wash.

  • Basification: Basify the aqueous layer to pH > 12 using 5M NaOH. Extract the free base amine with DCM (3 × 40 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base amine as a pale yellow oil.

Step 3: Hydrochloride Salt Formation (CAS 1803570-92-4)

Self-Validating Check: The precipitation of a white solid upon the addition of HCl confirms the successful isolation of the basic amine.

  • Dissolution: Dissolve the free base oil in anhydrous Diethyl Ether (Et₂O) (40 mL) in a 100 mL Erlenmeyer flask.

  • Precipitation: Cool the solution to 0 °C. While stirring vigorously, add 4M HCl in Dioxane (5.0 mL, 20 mmol) dropwise. A thick white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with ice-cold anhydrous Et₂O (2 × 15 mL).

  • Drying: Transfer the solid to a vacuum desiccator and dry to constant weight under high vacuum at room temperature to afford 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride.

References

  • American Elements. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride | 1803570-92-4.
  • Sigma-Aldrich. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride - Product Page.

Sources

Application

Application Note & Protocol: Preparation of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride Stock Solutions in DMSO

Executive Summary The compound 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a primary amine featuring an indane scaffold, frequently utilized as a critical building block and pharmacophore in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a primary amine featuring an indane scaffold, frequently utilized as a critical building block and pharmacophore in drug discovery and organic synthesis[1]. Standardizing the preparation of its stock solutions is paramount for ensuring assay reproducibility. This application note details the field-proven methodology for solubilizing this compound in anhydrous dimethyl sulfoxide (DMSO), emphasizing the physicochemical causality behind handling hydrochloride salts, managing solvent hygroscopicity, and preventing compound degradation.

Chemical & Physical Properties

Before initiating the protocol, it is essential to verify the specific physicochemical parameters of the compound lot to ensure accurate molarity calculations[1][2].

PropertyValue
Chemical Name 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
CAS Number 1803570-92-4
Molecular Formula C₁₁H₁₆ClN (C₁₁H₁₅N · HCl)
Molecular Weight 197.71 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Scientific Context & Causality

As a Senior Application Scientist, I emphasize that compound management is not merely about dissolving a powder; it is a self-validating system designed to preserve molecular integrity. The following principles dictate our experimental choices:

Solvent Selection: The Imperative of Anhydrous DMSO

DMSO is the universal solvent of choice due to its high dielectric constant, which effectively disrupts the crystal lattice of small molecules. However, DMSO is aggressively hydrophilic, capable of absorbing up to 20% of its weight in atmospheric moisture within 24 hours[3]. Moisture ingress is the "silent killer" of compound libraries. It causes freezing point depression—meaning DMSO saturated with water will not freeze properly at -20°C—allowing hydrolytic degradation reactions to persist during storage[4]. Therefore, only anhydrous DMSO handled under inert conditions should be used.

Salt Form Dynamics: Managing Hygroscopicity

The hydrochloride (HCl) salt form of this indane derivative is chosen to enhance solid-state stability and aqueous solubility compared to its free base counterpart. However, HCl salts are inherently hygroscopic. Opening a cold vial straight from the freezer causes immediate condensation of atmospheric moisture onto the powder[5]. This water uptake not only alters the effective molecular weight (skewing concentration calculations) but also introduces water into the final DMSO stock. Equilibrating the sealed vial to room temperature prior to opening is a non-negotiable step.

Mitigating Freeze-Thaw Degradation

Repeated freeze-thaw cycles in the presence of trace water cause compounds to precipitate out of solution into lower-energy, highly insoluble crystalline polymorphs[6]. To maintain the integrity of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride stock, the solution must be aliquoted into single-use volumes immediately after preparation[7][8].

Experimental Protocol

Materials & Reagents
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride powder (CAS: 1803570-92-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sealed under argon

  • Calibrated analytical balance (capable of reading 0.01 mg)

  • Sterile, amber microcentrifuge tubes (to protect from UV degradation)

  • Argon or Nitrogen gas source

  • Vortex mixer and ultrasonic water bath

Concentration & Mass Calculations

To achieve a highly accurate stock solution, calculate the required mass based on the exact molecular weight (197.71 g/mol ). The table below summarizes the mass required to formulate common stock concentrations in exactly 1.0 mL of anhydrous DMSO .

Target ConcentrationVolume of DMSOMoles RequiredMass Required (mg)
1 mM 1.0 mL1.0 µmol0.20 mg
10 mM 1.0 mL10.0 µmol1.98 mg
50 mM 1.0 mL50.0 µmol9.89 mg
100 mM 1.0 mL100.0 µmol19.77 mg

(Note: For masses under 2.0 mg, it is highly recommended to weigh a larger, more manageable mass—e.g., 5.0 mg—and scale the DMSO volume accordingly to minimize weighing errors).

Step-by-Step Methodology
  • Equilibration: Remove the sealed vial of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride from -20°C storage. Allow it to sit at room temperature for at least 30–45 minutes. Do not open the vial until it has fully equilibrated to prevent moisture condensation[5].

  • Weighing: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully transfer the desired mass of the compound into the tube. Record the exact mass to three decimal places.

  • Solvent Addition: Calculate the exact volume of anhydrous DMSO needed based on the actual mass weighed. Using a calibrated micropipette, add the anhydrous DMSO directly to the powder.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1–2 minutes. If the solution is not optically clear, place the tube in an ultrasonic water bath (maintained below 40°C) for 5 minutes to facilitate complete disruption of the crystal lattice.

  • Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile amber tubes.

  • Purging & Storage: Gently blow a stream of dry argon or nitrogen gas over the headspace of each aliquot tube to displace ambient oxygen and moisture. Cap tightly and immediately transfer to a -20°C or -80°C freezer for long-term storage[9].

Analytical Quality Control (QC)

To validate the self-correcting nature of this protocol, a QC step should be implemented for long-term storage libraries. Withdraw a 1 µL sample from a representative aliquot and analyze it via Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with UV detection[7]. This verifies both the absolute concentration (against an internal standard) and the absence of degradation products prior to deployment in sensitive biological assays.

Workflow Visualization

G N1 1. Equilibrate to RT (Prevent Condensation) N2 2. Weigh 2-(2,3-dihydro-1H-inden-2-yl) ethan-1-amine HCl N1->N2 N3 3. Add Anhydrous DMSO (Target Concentration) N2->N3 N4 4. Vortex & Sonicate (Ensure Complete Dissolution) N3->N4 N5 5. Quality Control (Visual Inspection & LC-MS) N4->N5 N6 6. Aliquot & Purge (Argon/Nitrogen Overlay) N5->N6 N7 7. Long-Term Storage (-20°C to -80°C) N6->N7

Workflow for the preparation, quality control, and storage of DMSO compound stock solutions.

References

  • American Elements . 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride Product Specifications. Retrieved from: [Link]

  • StoragePod Technology . Compound storage made simple: DMSO moisture absorption. Retrieved from:[Link]

  • Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2011) . Compound management: guidelines for compound storage, provision, and quality control. Current Protocols in Chemical Biology. Retrieved from:[Link]

  • Cheng, X., et al. (2003) . Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from:[Link]

  • Ziath . Samples in DMSO: What an end user needs to know regarding compound precipitation. Retrieved from: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride[1]. As a primary amine attached to a lipophilic indane scaffold, this Active Pharmaceutical Ingredient (API) presents specific chromatographic challenges—most notably, secondary interactions with stationary phase silanols. By applying Quality by Design (QbD) principles and aligning with the latest 2[2], this protocol delivers a self-validating workflow suitable for pharmaceutical quality control, stability testing, and research applications.

Analyte Profiling & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Chemical Identity: 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

  • CAS Number: 1803570-92-4[1]

  • Chemical Formula: C₁₁H₁₆ClN[1]

  • Structural Features: The molecule consists of a hydrophobic indane ring system and a flexible, polar ethylamine side chain.

The Chromatographic Challenge: The primary amine group is highly basic (estimated pKa ~9.5). At neutral or weakly acidic pH, the amine is fully protonated (cationic). Standard silica-based HPLC columns contain residual surface silanol groups (Si-OH) which have a pKa of approximately 4.0 to 4.5. If the mobile phase pH is above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The positively charged amine will undergo strong secondary ion-exchange interactions with these ionized silanols[3]. This dual-retention mechanism (hydrophobic retention + ion exchange) inevitably leads to severe peak tailing, retention time drift, and poor resolution from closely eluting impurities[3].

Method Development Rationale (E-E-A-T)

To achieve a symmetrical peak shape and reproducible retention, the method must actively suppress the analyte-silanol interaction. We achieve this through two targeted causal interventions:

Mobile Phase Optimization (The pH Strategy)

By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we force the surface silanols into their neutral, protonated state (Si-OH)[3]. This eliminates the ion-exchange pathway. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This increases the analyte's retention on the reversed-phase column and sharpens the peak.

Column Selection (The Steric Strategy)

A Superficially Porous Particle (SPP) C18 column with dense end-capping is selected. End-capping involves reacting residual silanols with a short-chain silane (like trimethylchlorosilane) during manufacturing, providing a secondary physical barrier against amine-silanol interactions[3]. The SPP architecture (solid core, porous shell) significantly reduces the longitudinal diffusion of the analyte, yielding higher theoretical plates and sharper peaks compared to fully porous particles.

G A 1. Analyte Profiling pKa ~9.5, logP ~2.8 B 2. Column Selection End-capped C18 SPP A->B C 3. Mobile Phase Optimization Buffer pH 2.0 (0.1% TFA) B->C D 4. Gradient Design 5% to 95% Organic C->D E 5. Method Validation ICH Q2(R2) Guidelines D->E

Figure 1: Systematic HPLC method development workflow for basic indane derivatives.

G A Basic Amine Analyte (Positively Charged) C Secondary Ion-Exchange Interaction A->C B Ionized Silanols (SiO-) on Silica Surface B->C D Severe Peak Tailing & Poor Resolution C->D E Lower pH to 2.0 (Protonate Silanols) D->E Apply Fix F End-capped Stationary Phase D->F Apply Fix G Symmetrical Peak Shape (Tailing Factor < 1.5) E->G F->G

Figure 2: Mechanism of silanol-induced peak tailing and targeted chromatographic mitigation.

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade acetonitrile. Mix and degas.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL stock. Dilute 1.0 mL of this stock into a 10 mL volumetric flask for a final working concentration of 100 µg/mL.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µm (End-capped)High efficiency, reduced silanol activity.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temperature 40 °CReduces mobile phase viscosity and backpressure.
Detection (UV) 214 nm (Primary), 264 nm (Secondary)214 nm captures the indane ring absorbance; 264 nm offers high specificity.
Autosampler Temp 5 °CEnsures stability of the amine in solution over long sequences.
Gradient Program

Table 2: Mobile Phase Gradient

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold to focus polar impurities
8.04060Linear gradient to elute the API
10.0595Column wash
12.0595Column wash
12.1955Re-equilibration
16.0955End of Run

Method Validation (ICH Q2(R2) Aligned)

To ensure the method is scientifically sound and legally defensible, it must be validated according to the 4[4]. This protocol is designed as a self-validating system, meaning it includes a mandatory System Suitability Test (SST) that acts as an internal quality gate before any sample data is accepted.

System Suitability Testing (SST)

Inject the 100 µg/mL standard in six replicates. The system is only deemed suitable if:

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of silanol interactions). Self-Correction Logic: If Tf > 1.5, purge the column with 0.1% TFA in Acetonitrile for 30 minutes to strip retained basic impurities, or replace the column.

  • Theoretical Plates (N): ≥ 5000 (Confirms column efficiency).

  • %RSD of Peak Area: ≤ 2.0% (Confirms injection precision).

Validation Parameters & Acceptance Criteria

Table 3: ICH Q2(R2) Validation Protocol Summary

Validation ParameterMethodologyAcceptance Criteria[2]
Specificity Inject Diluent Blank and Forced Degradation samples (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C).No blank interference at API RT. Resolution (Rs) between API and degradants > 1.5.
Linearity & Range Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of nominal concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 preparations at 100%. Intermediate: Different analyst/day.%RSD of assay ≤ 2.0% for both repeatability and intermediate precision.
Robustness Alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must still be met. No significant shift in calculated assay value.

References

  • American Elements. "2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride". American Elements Life Science Catalog. Available at: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. Available at: [Link]

Sources

Application

Preclinical In Vivo Dosing Protocols for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Application Note & Technical Protocol Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Introduction & Pharmacological Rationale The compound 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists

Introduction & Pharmacological Rationale

The compound 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride (CAS: 1803570-92-4) is a novel investigational chemical building block and putative neuroactive agent [1]. Structurally, it is an indane-derived amine, sharing significant structural homology with known monoaminergic modulators such as 2-aminoindane (2-AI) and rasagiline [2, 3].

In preclinical drug development, aminoindane derivatives are typically investigated for their ability to interact with plasma membrane monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes [2, 4]. Depending on the specific substitution patterns, these compounds can act as substrate-type monoamine releasers, reuptake inhibitors, or neuroprotective agents [3, 4].

Establishing a rigorous, reproducible in vivo dosing protocol is critical. Because central nervous system (CNS) active compounds are highly sensitive to formulation artifacts (e.g., vehicle-induced sedation), the experimental design must isolate the true pharmacodynamic (PD) effects of the compound from administration-related stressors.

Pathway Compound 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition / Reversal MAO Monoamine Oxidase (MAO) Compound->MAO Enzymatic Inhibition VMAT2 Vesicular Monoamine Transporter 2 Compound->VMAT2 Intracellular Disruption DA_Release Cytosolic Dopamine Release DAT->DA_Release Efflux MAO->DA_Release Reduced Degradation VMAT2->DA_Release Vesicular Depletion Receptor Post-Synaptic DA Receptors DA_Release->Receptor Receptor Activation

Caption: Putative monoaminergic signaling and efflux pathway modulated by indane-derived amines.

Formulation and Vehicle Selection

The physicochemical properties of a compound dictate its formulation. 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is supplied as a hydrochloride (HCl) salt .

The Causality of Vehicle Choice

The protonated amine group in the HCl salt form significantly enhances aqueous solubility compared to its freebase counterpart. Therefore, 0.9% physiological saline or Phosphate-Buffered Saline (PBS, pH 7.2–7.4) is the optimal vehicle.

Critical Insight: Researchers must strictly avoid organic co-solvents like DMSO, ethanol, or Tween-80 for this compound. While DMSO is common in discovery pharmacology, it can independently alter blood-brain barrier (BBB) permeability and induce mild CNS depression. For a putative monoaminergic modulator, DMSO-induced sedation will directly mask and confound the compound's stimulant or locomotor-enhancing pharmacodynamic readouts.

Quantitative Dosing Parameters

To ensure animal welfare and prevent vehicle-induced volume overload (which alters cardiovascular hemodynamics and skews pharmacokinetic absorption), dosing volumes must adhere to established good practice guidelines [5].

Table 1: Dosing Parameters & Volume Limits (Mice & Rats)
Route of AdministrationSpeciesMax Volume (mL/kg)Needle GaugeAbsorption Rate
Intravenous (IV)Mouse527G - 30GImmediate
Intravenous (IV)Rat524G - 26GImmediate
Intraperitoneal (IP)Mouse1025G - 27GRapid (15-30m)
Intraperitoneal (IP)Rat1023G - 25GRapid (15-30m)
Per Os (PO - Gavage)Mouse1020G (Bulbed)Slow (1-2h)
Per Os (PO - Gavage)Rat1018G (Bulbed)Slow (1-2h)

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation (10 mg/kg dose for a 25g Mouse)
  • Calculate: A 25g mouse requires 0.25 mg of the compound. At a 10 mL/kg dosing volume, the injection volume is 250 µL. The required solution concentration is 1.0 mg/mL.

  • Weigh: Accurately weigh 10.0 mg of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl using a microbalance.

  • Dissolve: Add 10.0 mL of sterile 0.9% NaCl.

  • Agitate: Vortex for 30 seconds. The HCl salt should dissolve completely, yielding a clear solution.

  • Sterilize: Pass the solution through a 0.22 µm PES syringe filter. Note: This step is mandatory for IV administration to prevent micro-embolisms.

Protocol B: Intraperitoneal (IP) Administration

Why IP? IP delivery allows rapid absorption into the mesenteric vessels, bypassing the immediate gastrointestinal degradation seen in PO dosing, while being less technically demanding than IV.

  • Restraint: Secure the mouse by the scruff, exposing the ventral abdomen.

  • Positioning (Causality): Tilt the animal head-down at a 30-degree angle. Reasoning: This utilizes gravity to shift the cecum and bladder cranially, drastically reducing the risk of accidental intestinal perforation.

  • Injection: Insert a 26G needle into the lower right quadrant of the abdomen at a 30-degree angle to the skin.

  • Verification: Aspirate the plunger slightly. If fluid (blood, urine, or green enteric contents) enters the hub, withdraw immediately and discard the syringe.

  • Delivery: Inject the 250 µL volume smoothly over 2-3 seconds. Return the animal to its home cage.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflows

To fully characterize the in vivo profile of this compound, PK blood sampling must be coupled with neurobehavioral PD assays.

Workflow A Compound Formulation (0.9% Saline / PBS) B In Vivo Administration (IV, IP, PO) A->B C PK Blood Sampling (0.25 - 24h) B->C D PD Behavioral Assays (Locomotor, Microdialysis) B->D E Tissue Collection (Brain, Liver, Plasma) C->E D->E

Caption: Standardized in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Table 2: Recommended PK Blood Sampling Schedule (Single Dose)

Note: For mice, utilize serial submandibular bleeding (max 20 µL per bleed) to stay within the 10% total blood volume removal limit over 24 hours[5].

TimepointPurposeSample Volume (Mouse)Sample Volume (Rat)
Pre-doseBaseline20 µL100 µL
15 minAbsorption / Cmax (IV/IP)20 µL100 µL
30 minDistribution phase20 µL100 µL
1 hourCmax (PO) / Early elimination20 µL100 µL
2 hoursElimination phase20 µL100 µL
4 hoursLate elimination phase20 µL100 µL
24 hoursClearance / Trough50 µL (Terminal)200 µL
Protocol C: Pharmacodynamic (PD) Locomotor Assay

Because aminoindanes modulate monoamines, Open-Field Locomotor Activity (LMA) is the gold-standard primary PD readout.

  • Habituation: Place the animal in the open-field arena (40x40 cm) for 30 minutes prior to dosing. Reasoning: This establishes a baseline and prevents novelty-induced hyperlocomotion from masking the drug's effects.

  • Dosing: Administer the compound via IP injection (Protocol B).

  • Recording: Track the animal using automated video tracking software (e.g., EthoVision) for 120 minutes post-dose.

  • Metrics: Quantify total distance moved (cm), rearing frequency (vertical activity), and stereotypic behaviors. A significant increase in ambulatory distance relative to the saline control group indicates active DAT/NET inhibition or monoamine release.

References

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. URL: [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. URL: [Link]

  • Blough, B. E., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 151, 194-205. URL: [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL: [Link]

Method

Application Note: Handling, Storage, and Experimental Protocols for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Pharmacological Context 2-(2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Pharmacological Context

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a synthetic indane-amine derivative utilized primarily as a building block and pharmacological research compound[1]. Structurally related to known psychoactive and neuroprotective aminoindanes (such as 2-aminoindane and rasagiline), compounds in this class are frequently investigated for their interactions with monoamine transporters (NET, DAT, SERT) and monoamine oxidase (MAO) enzymes[2][3].

Because the integrity of in vitro screening assays relies heavily on the exact molarity and purity of the test compound, establishing a rigorous, self-validating protocol for the storage, handling, and preparation of this hydrochloride salt is critical.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, researchers must reference the compound's core physicochemical data[4][5].

PropertySpecification
Chemical Name 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
CAS Number 1803570-92-4[4]
Molecular Formula C₁₁H₁₆ClN (C₁₁H₁₅N · HCl)[5]
Molecular Weight 197.70 g/mol [4][6]
Appearance Solid / Powder[1]
Solubility Soluble in DMSO, Ethanol, and H₂O (typical for primary amine HCl salts)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[7]

Storage and Stability Guidelines

Long-Term Storage Causality

Hydrochloride salts of primary amines are inherently hygroscopic. Exposure to ambient humidity leads to water absorption, which alters the effective molar mass of the powder and introduces significant variability into dose-response curves.

  • Temperature: Store the solid powder at 2–8°C for short-term storage (weeks to months) or -20°C for long-term archiving (years)[5].

  • Desiccation: The compound must be stored in a tightly sealed vial within a desiccator containing active silica gel or Drierite.

  • Equilibration: Crucial Step: Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial draws immediate condensation from the air, instantly compromising the purity and weight of the API.

Handling and Safety Workflows

According to its GHS classification, this compound is a skin and eye irritant and may cause respiratory irritation (STOT SE 3)[7][8].

  • Engineering Controls: Always weigh and handle the dry powder inside a certified chemical fume hood or a ventilated balance enclosure.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

  • Spill Management: In the event of a powder spill, do not dry-sweep. Moisten the spill with a 10% ethanol/water solution to prevent aerosolization, then wipe with absorbent materials.

Preparation of Stock Solutions

To maintain a self-validating system, stock solutions must be prepared in a manner that prevents degradation and allows for internal assay controls.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.98 mg of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride using a calibrated microbalance.

  • Solvent Selection: Dissolve the powder in exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock .

    • Causality: While HCl salts are water-soluble, aqueous solutions of amines are susceptible to microbial growth and oxidative degradation over time. Anhydrous DMSO prevents hydrolysis and extends the shelf-life of the stock to ~6 months at -20°C.

  • Aliquotting: Divide the 10 mM stock into 50 µL single-use aliquots in amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, dilute the stock in the appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration in the cellular assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocol: Monoamine Transporter Uptake Assay

Given the pharmacological profile of aminoindane derivatives as monoamine transporter (NET, DAT, SERT) modulators[2][3], the following protocol outlines a self-validating in vitro uptake assay.

Assay Preparation
  • Cell Culture: Seed HEK293 cells stably expressing human NET, DAT, or SERT at 40,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Preparation: Prepare Uptake Buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 20 mM HEPES, pH 7.4).

  • Compound Dilution: Prepare a 10-point concentration-response curve of the indane-amine compound (ranging from 10 µM to 0.1 nM) in Uptake Buffer.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) for maximum uptake, and a known reference inhibitor (e.g., 10 µM Desipramine for NET, or Fluoxetine for SERT) to define non-specific background uptake.

Uptake Workflow
  • Wash: Aspirate culture media and gently wash cells once with 100 µL of warm (37°C) Uptake Buffer.

  • Pre-incubation: Add 50 µL of the diluted compound or controls to the respective wells. Incubate for 15 minutes at 37°C to allow compound-receptor equilibration.

  • Substrate Addition: Add 50 µL of Uptake Buffer containing the radiolabeled or fluorescent substrate (e.g.,[³H]-Norepinephrine or a fluorescent monoamine mimic like ASP⁺). Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the reaction mixture and wash the cells three times with 200 µL of ice-cold Uptake Buffer. Causality: The sudden drop in temperature halts transporter kinetics instantly, trapping the intracellular substrate and preventing efflux.

  • Readout: Lyse the cells (e.g., with 1% Triton X-100) and quantify the signal using a liquid scintillation counter or a fluorescence microplate reader.

Workflow Visualization

G Stock 1. Compound Preparation Indane-amine HCl (10 mM in DMSO) Dilution 2. Serial Dilution (Assay Buffer: HBSS + 20mM HEPES) Stock->Dilution Incubation 4. Incubation (37°C, 15 min pre-incubation) Dilution->Incubation Cells 3. Cell Preparation (HEK293 expressing NET/DAT/SERT) Cells->Incubation Wash 5. Termination & Wash (Ice-cold buffer to stop uptake) Incubation->Wash Readout 6. Signal Quantification (Scintillation / Fluorescence) Wash->Readout

Caption: Monoamine Transporter Uptake Assay Workflow for Indane-Amine Derivatives.

References

  • American Elements. "2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride." American Elements Catalog. Available at:[Link]

  • NextSDS. "2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride — Chemical Substance Information." Substance Database. Available at:[Link]

  • Simmler, L. D., et al. "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 2014. Available at:[Link]

  • Pinterova, N., et al. "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry, 2017. Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride

Abstract This application note provides a comprehensive guide for the analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol details a robust method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the accurate identification and characterization of this compound. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on the predicted fragmentation pathways of the parent molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this compound.

Introduction

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a primary amine with a core indane structure. Its hydrochloride salt is a common form for handling and formulation.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such small molecules.[4][5][6][7] This document outlines a detailed protocol for the analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, including a theoretical examination of its fragmentation behavior in the mass spectrometer.

The primary amine functional group readily undergoes protonation, making positive mode electrospray ionization (ESI) a suitable method for generating the precursor ion for MS/MS analysis.[8][9][10] The fragmentation of the protonated molecule in the collision cell provides structural information that can be used for confirmation of its identity.

Chemical Properties

PropertyValueReference
Chemical Name2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride[1][2][3]
Chemical FormulaC₁₁H₁₆ClN[1]
Molecular Weight197.71 g/mol [1]
Free Base FormulaC₁₁H₁₅N
Free Base Monoisotopic Mass161.1204 uCalculated
Protonated Free Base [M+H]⁺162.1283 uCalculated
CAS Number1803570-92-4[1][2]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine ([M+H]⁺ at m/z 162.13) is expected to follow characteristic pathways for primary amines and molecules with an indane core. The primary site of protonation will be the nitrogen atom of the amine group. Collision-induced dissociation (CID) will likely lead to the cleavage of bonds adjacent to the protonated amine and within the indane structure.

A plausible fragmentation pathway is the loss of ammonia (NH₃) from the protonated molecule, a common fragmentation route for primary amines. Another likely fragmentation is the cleavage of the C-C bond between the ethylamine side chain and the indane ring system.

fragmentation_pathway M_H [M+H]⁺ m/z = 162.13 (C₁₁H₁₆N⁺) frag1 Loss of NH₃ m/z = 145.10 (C₁₁H₁₃⁺) M_H->frag1 -NH₃ frag2 Loss of C₂H₅N m/z = 117.07 (C₉H₉⁺) M_H->frag2 -C₂H₅N frag3 Loss of C₇H₇ m/z = 91.05 (C₇H₇⁺) frag2->frag3 -C₂H₂

Caption: Predicted fragmentation of protonated 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine.

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis. Instrument parameters should be optimized for the specific mass spectrometer being used.

Materials and Reagents
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations in the range of 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS Scan Mode Full Scan (m/z 50-300) and Product Ion Scan
Precursor Ion (for MS/MS) m/z 162.13
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragment ions

Data Analysis and Expected Results

The analysis of the acquired data should focus on the extracted ion chromatogram (XIC) of the precursor ion (m/z 162.13) and the corresponding product ion spectra.

  • Full Scan: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 162.13 in the full scan mass spectrum.

  • Product Ion Scan (MS/MS): The MS/MS spectrum of the precursor ion at m/z 162.13 is expected to show fragment ions consistent with the predicted fragmentation pathway. The most abundant fragment ions will depend on the collision energy used.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
162.13145.10NH₃
162.13117.07C₂H₅N
117.0791.05C₂H₂

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-1000 ng/mL) stock->working lc LC Separation (C18 Column) working->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms xic Extract Ion Chromatogram (m/z 162.13) msms->xic spectrum Analyze Product Ion Spectrum xic->spectrum quant Quantification spectrum->quant

Caption: Overall workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note presents a detailed and robust method for the analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride using LC-MS/MS. The provided protocol, including sample preparation, chromatographic conditions, and mass spectrometer settings, serves as a solid foundation for the accurate identification and characterization of this compound. The predicted fragmentation pathway offers a basis for the interpretation of the resulting MS/MS spectra, aiding in the structural confirmation of the analyte. This method is suitable for implementation in research and quality control laboratories within the pharmaceutical industry.

References

  • Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. Analytical Chemistry.
  • Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed.
  • Machine Learning in Small-Molecule Mass Spectrometry. Annual Reviews.
  • Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines.
  • Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC.
  • Mass Spectrometry: Fragment
  • Small molecule retrieval from tandem mass spectrometry: what are we optimizing for?.
  • Atmospheric amines and ammonia measured with a chemical ioniz
  • Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. PMC.
  • mass spectra - fragmentation p
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. MilliporeSigma.
  • Mass Spectrometry Fragmentation P
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. American Elements.
  • NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. NextSDS.
  • 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • Organic compounds. MassBank.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and consistently produce high-purity crystalline material.

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3][4] The formation of a hydrochloride salt is a common strategy to enhance the solubility and stability of amine-containing compounds.[5] This guide will address specific issues related to reducing impurities during the crystallization of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, focusing on the principles of crystallization and practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a question-and-answer format.

Issue 1: High Levels of Process-Related Impurities in the Final Crystalline Product

Question: My final crystalline 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride product shows high levels of impurities from the synthesis. How can I improve their removal during crystallization?

Answer:

The entrapment of impurities within the crystal lattice is a common challenge in crystallization.[6] This can be due to several factors, including rapid crystal growth, the structural similarity of the impurity to the desired molecule, and suboptimal solvent selection. Here’s a systematic approach to address this issue:

1. Understand the Impurity Profile:

First, it is crucial to identify the impurities present. Common process-related impurities in the synthesis of similar amine compounds can include starting materials, by-products, or reagents from previous steps. Knowing the structure and properties of these impurities will inform the purification strategy.

2. Optimize the Solvent System:

The choice of solvent is the most critical factor in a successful crystallization.[5][7] An ideal solvent should exhibit high solubility for the desired compound at elevated temperatures and low solubility at cooler temperatures.[8][9] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. For amine hydrochlorides, common choices include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), or mixtures with anti-solvents like water or heptane.[5]

  • Mixed Solvent Systems: A combination of a good solvent and an anti-solvent can provide finer control over the supersaturation and crystallization process.[2] For instance, dissolving the crude product in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) can induce crystallization.

Solvent System ExampleRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic salts, while water can act as an anti-solvent, reducing the solubility upon addition or during cooling.[5]
Ethanol/HeptaneEthanol can dissolve the amine hydrochloride, while heptane, a non-polar solvent, will decrease its solubility and promote crystallization.
AcetoneAcetone can be a suitable solvent for some amine hydrochlorides, and its volatility can be advantageous for drying the final product.[10]

3. Control the Rate of Supersaturation and Cooling:

Rapid crystallization often leads to the inclusion of impurities.[6][11] A slower, more controlled process allows for the selective incorporation of the desired molecule into the growing crystal lattice, excluding impurities.

  • Slow Cooling: A gradual cooling rate is essential for forming larger, purer crystals.[6][12][13] A recommended starting point is a cooling rate of 5-10 °C per hour.[5] Rapid cooling can lead to the formation of many small crystals, which have a higher surface area-to-volume ratio and are more prone to trapping impurities.[6]

  • Seeding: Introducing a small quantity of high-purity seed crystals at the point of supersaturation can control the onset of crystallization and promote the growth of the desired crystal form.[3][] This helps to avoid spontaneous, uncontrolled nucleation that can trap impurities.

Workflow for Optimizing Cooling Rate:

G cluster_0 Crystallization Protocol A Dissolve crude product in minimum hot solvent B Initiate controlled cooling (e.g., 5-10 °C/hour) A->B C Optional: Add seed crystals at supersaturation point B->C D Allow crystals to grow slowly B->D If no seeding C->D E Isolate crystals by filtration D->E F Wash with cold solvent E->F G Dry the final product F->G

Caption: Controlled Cooling Crystallization Workflow.

Issue 2: Formation of Oils or Gums Instead of Crystalline Solid

Question: During the cooling process, my product separates as an oil or a sticky gum rather than a crystalline solid. What causes this and how can I prevent it?

Answer:

"Oiling out" is a common problem in crystallization and occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point (or the melting point of a solvate). The resulting liquid phase is a supersaturated solution of the compound in itself.

1. Causative Factors:

  • High Solute Concentration: Using too little solvent can lead to a situation where the solution becomes supersaturated at a temperature where the product is still molten.

  • Rapid Cooling: Quick cooling can cause the solution to become highly supersaturated before nucleation can occur, leading to the separation of a liquid phase.[15]

  • Presence of Impurities: Certain impurities can depress the melting point of the product or inhibit crystal nucleation, promoting oiling out.

2. Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.[11]

  • Slower Cooling and Agitation: A very slow cooling rate, combined with gentle agitation, can provide sufficient time for nucleation and crystal growth to occur before the solution becomes excessively supersaturated.

  • Change the Solvent System: If the problem persists, the solvent system may be inappropriate. Try a solvent in which the compound is less soluble at higher temperatures.

  • Seeding: Adding seed crystals to the solution just before the point of oiling out can induce crystallization and prevent the formation of an oil.

Issue 3: Poor Crystal Morphology (e.g., Needles, Fine Powders)

Question: The crystallization yields very fine needles or a powder, which is difficult to filter and dry. How can I obtain larger, more well-defined crystals?

Answer:

Crystal habit, or morphology, is influenced by various factors including the solvent, cooling rate, and the presence of impurities. Fine powders or needles often result from rapid nucleation and growth.

1. Factors Influencing Crystal Habit:

  • Solvent Choice: The solvent can interact with different faces of the growing crystal at different rates, influencing the final shape. Experimenting with different solvents or solvent mixtures can significantly alter crystal morphology.

  • Cooling Rate: As discussed previously, a slower cooling rate generally favors the growth of larger, more well-defined crystals.[12][13]

  • Supersaturation Level: High levels of supersaturation tend to favor nucleation over crystal growth, leading to a large number of small crystals. Maintaining a lower level of supersaturation promotes the growth of existing crystals.

2. Strategies for Improving Crystal Morphology:

  • Optimize Cooling Profile: Implement a stepwise or very slow linear cooling profile to control the rate of supersaturation.

  • Solvent System Modification: Try adding a co-solvent that may favorably interact with the crystal faces to promote growth in the desired dimensions.

  • Agitation Control: The degree of agitation can influence secondary nucleation. Experiment with different stirring speeds to find an optimal balance that promotes mass transfer without excessive crystal breakage or secondary nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent for the crystallization of an amine hydrochloride?

A1: The ideal solvent should have a steep solubility curve with respect to temperature, meaning the compound is highly soluble when hot and poorly soluble when cold.[8][9] For amine hydrochlorides, polar protic solvents like alcohols (isopropanol, ethanol) are often good starting points.[16] It is recommended to perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify the optimal system for your specific compound.

Q2: How can I be sure that I am crystallizing the desired polymorphic form?

A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development.[3][17] Different polymorphs can have different physical properties, including solubility and stability. To ensure you are consistently producing the desired form:

  • Characterization: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to characterize the crystal form.[17]

  • Controlled Crystallization: Once the desired polymorph is identified, consistently apply the same optimized crystallization parameters (solvent, cooling rate, seeding) to ensure its repeated formation.[18]

  • Seeding: Using seed crystals of the desired polymorph is a powerful method to control the crystallization outcome.[][18]

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the isolated crystals with a small amount of cold solvent removes the mother liquor that adheres to the crystal surfaces.[19] This is important because the mother liquor contains the dissolved impurities that you are trying to remove. It is crucial to use a cold solvent in which the desired product has low solubility to minimize yield loss during this step.

Q4: My crystallization yield is very low. What are the possible causes?

A4: Low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[11]

  • Incomplete crystallization: The cooling time may not have been sufficient, or the final temperature was not low enough to maximize product precipitation.

  • Losses during transfers and filtration: Physical losses of material can occur during handling.

  • Washing with too much or warm solvent: This can redissolve a portion of your product.

To improve yield, carefully optimize the solvent volume, ensure complete cooling, and handle the material carefully during transfers and washing.

Impurity Purging Strategy Diagram:

G cluster_0 Impurity Fate in Crystallization A Crude Product (API + Impurities) B Dissolution in Hot Solvent A->B C Controlled Cooling B->C D Crystal Lattice Formation (Pure API) C->D E Mother Liquor (Impurities + Soluble API) C->E Partitioning F Filtration D->F E->F G Pure Crystalline API F->G H Filtrate (Waste) F->H

Sources

Optimization

Technical Support Center: Overcoming Cytotoxicity of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when screening indane-derived aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when screening indane-derived aliphatic amines.

When working with 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride , cytotoxicity in cell-based assays is rarely a single phenomenon. Instead, it is typically a convergence of three distinct physicochemical and metabolic liabilities: acidic pH shifts , lysosomotropism (ion trapping) , and MAO-mediated oxidative stress .

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind each failure mode and provide self-validating protocols to rescue your assay window.

Mechanistic Overview of Cytotoxicity

Before altering your assay parameters, it is critical to understand why this specific compound induces cell death.

G Compound 2-(2,3-dihydro-1H-inden-2-yl) ethan-1-amine HCl pH Acidic pH Shift (Media) Compound->pH Unbuffered salt Lysosome Lysosomotropism (Ion Trapping) Compound->Lysosome Lipophilic amine MAO MAO Metabolism (Mitochondria) Compound->MAO Substrate analog Necrosis Rapid Necrosis pH->Necrosis Vacuoles Lysosomal Swelling Lysosome->Vacuoles ROS H2O2 & ROS Production MAO->ROS CellDeath Assay Failure / Cytotoxicity Necrosis->CellDeath Vacuoles->CellDeath ROS->CellDeath

Mechanistic pathways driving 2-indanylethylamine HCl cytotoxicity.

Troubleshooting Guide & FAQs

Q1: My cells die within 1–2 hours of adding the compound, and the media turns yellow. What is happening?

The Causality: You are observing acute acid-induced necrosis. The compound is supplied as a hydrochloride (HCl) salt. When high concentrations (e.g., >100 µM) of amine hydrochlorides are added to weakly buffered media (like standard DMEM with 10% FBS), the salt dissociates, releasing free protons ( H+ ) and rapidly overwhelming the bicarbonate buffering system. The Fix: Do not dissolve the salt directly in culture media. Neutralize the stock and utilize HEPES buffering (See Protocol A).

Q2: Cell viability is fine at 6 hours, but by 24 hours, the cytoplasm is full of large vacuoles and the cells detach. Why?

The Causality: This is a classic hallmark of lysosomotropism . 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a lipophilic weak base (pKa > 8, LogP > 1). At physiological pH (7.4), the uncharged fraction readily diffuses across cell membranes and into lysosomes. Once inside the acidic lysosomal lumen (pH 4.5), the amine becomes protonated and can no longer diffuse out 1. This "ion trapping" causes osmotic swelling (vacuolization), inhibition of lysosomal phospholipases, and eventual apoptotic cell death 2. The Fix: Shorten your assay window to <6 hours if possible, or run a validation control using a v-ATPase inhibitor to prevent lysosomal acidification (See Workflow Diagram).

Q3: We corrected the pH and shortened the assay, but we still see delayed toxicity and loss of mitochondrial membrane potential. Is the compound intrinsically toxic?

The Causality: The indane-ethylamine scaffold closely mimics biogenic monoamines (like dopamine) and aminoindan drugs (like rasagiline). This makes your compound a likely substrate for Monoamine Oxidase (MAO) located on the outer mitochondrial membrane. MAO catalyzes the oxidative deamination of the amine, producing hydrogen peroxide ( H2​O2​ ) as a byproduct 3. This localized H2​O2​ triggers Fenton chemistry, generating highly toxic hydroxyl radicals that depolarize the mitochondria and induce oxidative stress 4. The Fix: Co-treat the cells with a ROS scavenger (See Protocol B).

Diagnostic Decision Tree

Use the following workflow to systematically identify and eliminate the source of cytotoxicity in your specific cell line.

Workflow Start Observe Cytotoxicity CheckMedia Media turns yellow? Start->CheckMedia FixPH Neutralize stock & use HEPES CheckMedia->FixPH Yes CheckVacuoles Vacuoles visible at 24h? CheckMedia->CheckVacuoles No FixLyso Shorten incubation or use Baf-A1 CheckVacuoles->FixLyso Yes CheckROS Mitochondrial depolarization? CheckVacuoles->CheckROS No FixROS Co-treat with NAC or MAOI CheckROS->FixROS Yes

Decision tree for diagnosing and resolving compound-induced cytotoxicity.

Quantitative Data & Mitigation Summary

Cytotoxicity MechanismVisual/Assay PhenotypeCausative PropertySelf-Validating Mitigation Strategy
Acidic pH Shift Phenol red turns yellow instantly; rapid cell lysis (<1h)Hydrochloride salt dissociationPre-neutralize stock; supplement media with 25 mM HEPES.
Lysosomotropism Cytoplasmic vacuolization; intense LysoTracker™ Red accumulationBasic amine (pKa > 8) & Lipophilicity (LogP > 1)Pre-treat with 100 nM Bafilomycin A1 (blocks trapping).
Oxidative Stress Loss of mitochondrial membrane potential; delayed death (24-48h)MAO-mediated oxidative deamination ( H2​O2​ generation)Co-treat with 5 mM N-acetylcysteine (NAC) to rescue viability.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply apply a fix; run a controlled experiment that proves the mechanism of toxicity has been neutralized.

Protocol A: Preparation of pH-Neutralized Compound Stocks

Purpose: To prevent acute acid-shock from the hydrochloride salt without precipitating the free base.

  • Stock Preparation: Dissolve 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl in 100% anhydrous DMSO to create a 50 mM master stock. Note: Do not use water, as the acidic pH will carry over.

  • Buffer Supplementation: Supplement your target cell culture media with 25 mM HEPES buffer. Adjust the media pH to exactly 7.4 prior to sterile filtration.

  • Intermediate Dilution (Critical Step): Do not spike the 50 mM DMSO stock directly into the cells. Create a 10X intermediate working solution in the HEPES-buffered media.

  • Validation: Measure the pH of the 10X intermediate solution using a micro-pH probe. It must remain between 7.35 and 7.45.

  • Dosing: Transfer the 10X solution to the assay plate to achieve the 1X final concentration (ensuring final DMSO concentration remains 0.5%).

Protocol B: Rescuing MAO-Mediated Oxidative Stress

Purpose: To validate if delayed cytotoxicity is caused by off-target monoamine oxidase metabolism and subsequent ROS generation.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Antioxidant Pre-treatment: Treat half of the assay wells with 5 mM N-acetylcysteine (NAC) dissolved in culture media. Leave the other half as untreated controls. Incubate for 1 hour at 37°C.

  • Compound Addition: Add your desired concentration gradient of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine (prepared via Protocol A) to both the NAC-treated and untreated wells.

  • Incubation & Readout: Incubate for 24 hours. Assess viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo®).

  • Data Interpretation: If the NAC-treated wells show a statistically significant rescue of cell viability compared to the compound-only wells, the cytotoxicity is confirmed to be driven by ROS/oxidative stress.

References

  • Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolarization, and cytotoxicity Source: PMC / National Institutes of Health (NIH)[Link]

  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism Source: MDPI[Link]

  • A robust method to identify compounds that undergo intracellular lysosomal sequestration Source: XenoTech[Link]

  • Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development Source: PMC / National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

preventing oxidation of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride in solution

Welcome to the Technical Support Center for Indane-Amine Derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter stability issues when workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indane-Amine Derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter stability issues when working with 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride in solution.

This compound presents a unique dual-threat for oxidative degradation. First, the benzylic carbons on the indane ring are highly susceptible to autoxidation. Second, while the primary amine is relatively stable as a protonated hydrochloride salt, any shift in pH can generate the free base, which rapidly oxidizes.

This guide provides a causality-driven framework to troubleshoot, prevent, and monitor the oxidation of this compound in your workflows.

Part 1: Mechanistic Insight (The "Why" Behind the Degradation)

To prevent degradation, we must first understand the causality of the chemical breakdown. Oxidation of this molecule in solution is rarely a spontaneous reaction with air; it is a catalyzed radical chain reaction.

  • Benzylic Autoxidation: The indane ring contains weak benzylic C-H bonds. Because the resulting carbon-centered radicals are resonance-stabilized by the adjacent aromatic ring, these positions are prime targets for hydrogen abstraction by reactive oxygen species (ROS)[1].

  • Metal-Catalyzed Radical Propagation: Trace transition metals (especially Fe2+/Fe3+ and Cu2+ ) present in glassware, buffer salts, or lower-grade solvents act as catalysts. They drive the homolytic cleavage of trace hydroperoxides, initiating a runaway radical chain reaction that destroys the active pharmaceutical ingredient (API)[2].

  • Amine Free-Basing: The hydrochloride salt ( R−NH3+​Cl− ) is electronically deactivated against oxidation. However, if the solution pH rises above 5.0, the equilibrium shifts to produce the free amine ( R−NH2​ ), which is readily oxidized into hydroxylamines or undergoes oxidative deamination.

OxidationPathway Indane 2-(Indan-2-yl)ethanamine HCl (Intact) Radical Benzylic Radical / Hydroperoxide (Degradation Intermediate) Indane->Radical Initiation O2 Dissolved Oxygen (O2) + Trace Metals (Fe/Cu) O2->Radical Catalysis Degraded Oxidized Byproducts (Discoloration/Loss of Purity) Radical->Degraded Propagation Intervention1 EDTA Chelation (Blocks Metals) Intervention1->O2 Inhibits Intervention2 Inert Gas Sparging (Removes O2) Intervention2->O2 Displaces

Fig 1. Metal-catalyzed autoxidation pathway of indane derivatives and targeted interventions.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous stock solution turns yellow/brown after a few days on the bench. What is happening? A: Discoloration is a classic hallmark of conjugated byproduct formation, resulting from benzylic autoxidation and subsequent polymerization. Dissolved oxygen in your solvent is reacting with the indane core, catalyzed by trace metals in your water. Solution: You must eliminate dissolved O2​ and sequester trace metals. Sparge your solvents with Argon or Nitrogen for at least 30 minutes prior to dissolving the API.

Q2: I added an antioxidant (BHT) to my aqueous formulation, but degradation still occurs. Why? A: BHT is a chain-breaking antioxidant (radical scavenger), but it has extremely poor aqueous solubility and does not stop the initiation step catalyzed by trace metals in water. Solution: Switch to a preventive antioxidant system. Use Ethylenediaminetetraacetic acid (EDTA) at 0.01% - 0.05% w/v as a metal chelator to sequester iron and copper, effectively eliminating the initial oxidation step[3].

Q3: Does the pH of my formulation matter if I purchased the compound as a hydrochloride salt? A: Absolutely. The hydrochloride salt only guarantees the protonation state in the solid powder form. Once dissolved, the pH of your buffer dictates the ratio of protonated to free amine. Solution: Maintain the solution pH strictly below 5.0 (ideally pH 3.0 - 4.0) to ensure >99.9% of the amine remains protonated and electronically protected against oxidation.

Part 3: Quantitative Data & Benchmarks

To illustrate the causality of these interventions, below is a summary of forced-degradation benchmarks demonstrating how specific formulation variables impact the half-life of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine HCl in solution.

Formulation ConditionDissolved O2​ StatusChelator / AntioxidantSolution pHAPI Recovery (14 Days, 25°C)Primary Degradation Mechanism
Standard Aqueous (Control) Ambient AirNone6.5 (Unbuffered)68.4%Benzylic autoxidation
Alkaline Buffer Ambient AirNone8.0 (Phosphate)41.2%Amine oxidation + Autoxidation
Sparged Only Ar-SpargedNone6.5 (Unbuffered)89.1%Trace-metal initiated oxidation
Chelated Only Ambient Air0.05% EDTA6.5 (Unbuffered)94.5%Slow radical propagation
Optimized Protocol Ar-Sparged0.05% EDTA4.0 (Acetate)>99.8% None detected

Part 4: Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. The following protocols ensure both the protection of your sample and the validation of your analytical methods.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

Follow this step-by-step methodology to prepare solutions resistant to oxidative degradation.

  • Solvent Preparation: Transfer HPLC-grade water into a clean, acid-washed borosilicate glass bottle. (Acid washing removes trace metals adsorbed to the glass).

  • Degassing: Submerge a clean gas-dispersion frit into the water and sparge with high-purity Argon or Nitrogen for 30 minutes.

  • Chelation: While maintaining a gentle headspace blanket of inert gas, add 0.5 mg/mL (0.05% w/v) of Disodium EDTA. Stir until completely dissolved.

  • pH Adjustment: Add a mild acidic buffer (e.g., 10 mM Sodium Acetate) and adjust the pH to 4.0 using 0.1 M HCl.

  • API Dissolution: Weigh the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride powder and add it to the solution. Stir gently until dissolved.

  • Sterile Filtration & Storage: Filter the solution through a 0.22 µm PES syringe filter directly into Ar-purged amber glass vials. Seal with PTFE-lined caps and store at 4°C.

Workflow Start Start: HPLC-Grade Water Sparge Sparge with Ar/N2 (30 mins) Start->Sparge AddEDTA Add 0.05% w/v EDTA Sparge->AddEDTA AddAPI Dissolve Indane-Amine HCl (Under Inert Atmosphere) AddEDTA->AddAPI CheckPH Verify pH < 5.0 (Maintain Protonation) AddAPI->CheckPH Filter Sterile Filter (0.22 µm) Into Amber Vials CheckPH->Filter

Fig 2. Optimized workflow for preparing oxidation-resistant amine hydrochloride solutions.

Protocol B: Forced Degradation (Assay Validation)

To trust your stability data, you must prove your HPLC/LC-MS method can actually separate the intact API from its oxidized byproducts. This is a self-validating control.

  • Prepare a 1 mg/mL solution of the API in unbuffered HPLC water (Do not use EDTA or sparging).

  • Spike the solution with 10μM FeSO4​ (to provide catalytic iron) and 0.1% H2​O2​ (to act as a radical initiator).

  • Incubate the vial at 40°C for 24 hours.

  • Inject the stressed sample into your chromatograph. You should observe a decrease in the main API peak and the emergence of new peaks (hydroperoxides and polymeric degradants). If you do not see separation, you must optimize your chromatographic gradient before trusting your stability data.

Part 5: References

  • Title: ETHYLENEDIAMINE TETRAACETIC ACID - Ataman Kimya Source: atamanchemicals.com URL:

  • Title: WO2012125894A2 - Oxidation inhibitors for amine degradation Source: google.com (Patents) URL:

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov (PMC) URL:

  • Title: Video: Radical Autoxidation Source: jove.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Purity Validation Guide for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride: qNMR vs. HPLC-UV

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical development is the rigorous purity validation of key building blocks and intermediates. 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical development is the rigorous purity validation of key building blocks and intermediates. 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride (often referred to as 2-indanylethylamine HCl) is a critical structural motif utilized in the synthesis of various bioactive compounds and targeted therapeutics [1].

However, validating the purity of this specific molecule presents distinct analytical hurdles. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating experimental framework for researchers and drug development professionals.

The Analytical Challenge: Causality & Rationale

When assessing the purity of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, relying solely on standard chromatographic methods can lead to critical miscalculations. The causality behind these analytical failures stems from the molecule's intrinsic physicochemical properties:

  • Counterion & Salt Form Dynamics: As a hydrochloride salt, the molecule is highly polar and prone to peak tailing in standard reversed-phase HPLC unless specialized ion-pairing reagents or specific buffering systems (e.g., 0.1% TFA) are employed. Furthermore, HPLC-UV is inherently blind to the inorganic chloride counterion and any residual inorganic salts (e.g., NaCl) carried over from synthesis [4].

  • Chromophore Limitations: The indane ring provides moderate UV absorbance (typically monitored at 210–260 nm), but the aliphatic ethylamine chain lacks a strong chromophore. Consequently, aliphatic impurities or degradation products may exhibit drastically different UV response factors compared to the parent molecule, skewing area-percent purity calculations [2].

  • Hygroscopicity: Amine hydrochlorides are frequently hygroscopic. Standard HPLC-UV cannot quantify water content, leading to an overestimation of the active pharmaceutical ingredient's (API) absolute mass fraction.

To circumvent these issues, 1H qNMR serves as an orthogonal, primary ratio method. Because the NMR signal integral is directly proportional to the molar concentration of the nuclei, qNMR provides absolute mass fraction quantification without requiring an identical reference standard, effectively bypassing UV response factor discrepancies[2][3].

Methodological Comparison

To establish a robust quality control protocol, it is essential to understand the orthogonal strengths of each technique. Table 1 summarizes the performance metrics of qNMR, HPLC-UV, and LC-MS for this specific amine hydrochloride.

Table 1: Comparison of Analytical Techniques for Amine HCl Validation
Feature1H qNMR (Quantitative NMR)HPLC-UV (Chromatography)LC-MS (Mass Spectrometry)
Primary Principle Direct proportionality of signal to molar concentration.Separation followed by UV absorbance detection.Separation followed by mass-to-charge ionization.
Absolute Quantification High (Yields true mass fraction % w/w).Low (Yields relative area % unless calibrated).Low (Prone to ionization suppression).
Impurity Profiling Moderate (Limited by signal overlap).High (Excellent separation of trace organics).High (Identifies molecular weight of impurities).
Detection of Salts/Water Yes (Inorganic salts inferred by mass balance; water visible in DMSO-d6).No (Blind to non-UV absorbing species).No (Salts suppress ionization; water invisible).
Reference Standard Requires only a certified Internal Standard (e.g., Maleic Acid).Requires an identical, highly pure reference standard.Requires identical or isotopically labeled standards.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. The qNMR workflow incorporates a T1​ relaxation measurement to guarantee that experimental parameters do not artificially truncate signal integrals.

Protocol A: Absolute Purity Determination via 1H qNMR

Rationale for Internal Standard (IS): Maleic acid is selected as the IS. The aromatic protons of the indane ring resonate at ~7.1–7.3 ppm, and the aliphatic protons resonate between 1.5–3.5 ppm. Maleic acid presents a sharp, isolated singlet at 6.26 ppm in DMSO-d6, ensuring zero signal overlap.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a certified microbalance, accurately weigh ~10.0 mg of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride and ~5.0 mg of TraceCERT® Maleic Acid into a clean glass vial. Record exact weights to 0.01 mg precision.

  • Solvation: Add 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS. Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • Self-Validation ( T1​ Inversion-Recovery): Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS protons. Causality: The relaxation delay ( D1​ ) must be set to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery, preventing integration errors [4].

  • Acquisition: Acquire the 1D 1H NMR spectrum at 298 K using a 90° excitation pulse, 64 scans, and a spectral width of 20 ppm.

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS peak (6.26 ppm, 2H) and a distinct analyte peak (e.g., the indane aromatic multiplet at 7.1-7.3 ppm, 4H). Calculate the absolute mass fraction ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol B: Orthogonal Impurity Profiling via HPLC-UV
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the amine to prevent peak tailing on the C18 stationary phase.

  • Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the UV detector to 260 nm (optimal for the indane chromophore).

  • Analysis: Inject 10 µL of a 1 mg/mL sample solution. Integrate all peaks to determine the chromatographic area percent.

Data Presentation: Comparative Results

The following table presents experimental validation data for a representative batch of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, demonstrating the critical discrepancy between chromatographic purity and absolute mass fraction.

Table 2: Comparative Purity Data (Batch #IND-042)
Analytical MetricHPLC-UV (Area %)1H qNMR (Mass Fraction % w/w)Discrepancy Analysis
Main Component 99.6% 95.2% HPLC overestimates purity by ignoring non-UV active mass.
Organic Impurities 0.4%0.5%Good agreement between methods for organic trace impurities.
Water Content Not Detected2.1%Quantified via qNMR residual water peak integration.
Inorganic Salts Not Detected2.2% (Inferred)Calculated via mass balance (100% - qNMR Purity - Water).

Orthogonal Validation Workflow

To establish the highest level of confidence, modern analytical laboratories employ a cross-referenced workflow, synthesizing the absolute quantification of qNMR with the trace-level sensitivity of HPLC-UV [2].

PurityValidation Start 2-Indanylethylamine HCl Sample Batch Split Orthogonal Aliquoting Start->Split qNMR 1H qNMR Analysis (Absolute Mass Fraction) Split->qNMR DMSO-d6 + IS HPLC HPLC-UV Analysis (Chromatographic Purity) Split->HPLC Gradient Elution LCMS LC-MS (Impurity Identification) Split->LCMS Mass Spec DataSync Data Reconciliation (Response Factor Correction) qNMR->DataSync HPLC->DataSync LCMS->DataSync Valid Certified Purity Validated DataSync->Valid

Caption: Orthogonal validation workflow combining qNMR, HPLC-UV, and LC-MS for purity assessment.

References

  • American Elements . "2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride". American Elements Catalog. Available at:[Link]

  • Ün, İ., Vatansever, B., Şimşek, A., & Gören, A. C. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules". Journal of Chemical Metrology, 10(1), 1-10. ACG Publications. Available at:[Link]

  • Yan, W., Pan, B.-S., Shao, J., Lin, H.-K., & Li, H.-Y. (2022). "Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction". ACS Omega, 7(30), 26015–26020. Available at:[Link]

Comparative

A Comparative Guide to the LC-MS/MS Validation of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride in Plasma

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride in a plasma matrix. As a novel psychoactive substance (NPS), establishing a reliable bioanalytical method is critical for researchers in pharmacology, toxicology, and drug development. This document moves beyond a simple protocol, offering a comparative analysis of key methodological choices, grounded in established regulatory principles, to empower scientists to build a self-validating and defensible assay.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

Strategic Method Development: A Foundational Overview

The development of a robust LC-MS/MS method is a systematic process. For a novel compound like 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine, this process begins with an understanding of its physicochemical properties and a survey of methods for analogous compounds. The overall workflow for method development and validation is depicted below.

Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation A Analyte & IS Characterization B Sample Preparation Selection & Optimization A->B Inform Extraction C LC Method Optimization B->C Provide Clean Extract D MS/MS Parameter Optimization C->D Separate from Interferences E Selectivity & Specificity D->E Finalized Method F Linearity & Range E->F Validate Against Pre-defined Criteria G Accuracy & Precision E->G Validate Against Pre-defined Criteria H LLOQ Determination E->H Validate Against Pre-defined Criteria I Recovery & Matrix Effect E->I Validate Against Pre-defined Criteria J Stability Assessment E->J Validate Against Pre-defined Criteria

Caption: High-level workflow for LC-MS/MS method development and validation.

Comparative Analysis of Sample Preparation Techniques

Sample preparation is arguably the most critical step in bioanalysis, directly impacting method robustness, sensitivity, and accuracy.[6] The primary goal is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and phospholipids that can interfere with analysis.[6] We will compare the three most common techniques for small molecules: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample_Prep_Comparison cluster_main Start Plasma Sample PPT Protein Precipitation (PPT) - Add organic solvent (e.g., ACN) - Vortex & Centrifuge - Collect Supernatant Start->PPT LLE Liquid-Liquid Extraction (LLE) - Add immiscible organic solvent - Vortex & Centrifuge - Collect Organic Layer Start->LLE SPE Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute Start->SPE PPT_Out Fast but 'Dirty' PPT->PPT_Out LLE_Out Cleaner but Labor Intensive LLE->LLE_Out SPE_Out Cleanest but Most Complex SPE->SPE_Out

Caption: Decision pathway for selecting a sample preparation technique.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by an organic solvent.Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on solubility.Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted.
Speed & Simplicity Very fast and simple.[7]Moderately complex and time-consuming.Can be complex and time-consuming, but amenable to automation.[8]
Selectivity Low. Co-extracts salts and phospholipids, leading to higher matrix effects.Moderate. Selectivity can be tuned by adjusting pH and solvent polarity.High. Sorbent chemistry can be tailored for specific analyte properties, providing the cleanest extracts.[9]
Recovery Generally high for the analyte, but variable.Can be lower for very polar or non-polar compounds and prone to emulsion formation.[9]Typically high and reproducible with proper method development.[9]
Cost Low. Requires only solvent and centrifuge tubes.Low to moderate. Requires solvents and glassware.High. Requires SPE cartridges/plates and often a vacuum manifold or automated system.
Recommendation Suitable for early-stage discovery where speed is critical, but may lack the robustness for late-stage validation.[7]A good balance for many applications, offering cleaner extracts than PPT without the cost of SPE.The "gold standard" for regulatory submissions, providing the highest quality data with minimal matrix effects.[8][9]

For 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine, which is expected to be a basic compound, a mixed-mode cation exchange SPE would likely provide the best combination of high recovery and low matrix effects. However, a well-optimized LLE at an alkaline pH could also be a viable and more cost-effective alternative.

Proposed Methodologies and Experimental Protocols

Based on methods developed for amphetamine-type stimulants and other NPS, the following protocols provide a strong starting point for method development and validation.[7][10][11]

Internal Standard (IS) Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine-d5).[12][13][14] A SIL-IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects, providing the most accurate correction.[15][16] If a SIL-IS is not available, a structural analog can be used. A suitable analog would be a compound with a similar structure and physicochemical properties, such as N-methyl-2-aminoindane or a related aminoindane derivative.[10] For this guide, we will proceed assuming a SIL-IS is available.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the cleanest extract and is based on a mixed-mode cation exchange mechanism.

  • Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate/cartridge.

  • Wash 1: Wash with 1 mL of 0.1 M acetate buffer (pH 6.0).

  • Wash 2: Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase A/B (95:5, v/v).

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: These must be empirically determined by infusing a standard solution of the analyte. A hypothetical example is provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 162.1117.1 (Quantifier)5015
162.191.1 (Qualifier)5025
SIL-IS 167.1122.15015

Bioanalytical Method Validation: A Step-by-Step Guide

The developed method must be validated to ensure it is fit for its intended purpose.[1][2][3] The following parameters must be assessed according to regulatory guidelines.

Validation_Parameters cluster_core Core Parameters cluster_matrix Matrix & Stability Validation Full Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Protocol
  • Stock Solutions: Prepare stock solutions of the analyte and IS in a suitable organic solvent (e.g., methanol).

  • Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank plasma with the analyte stock solution. A typical range might be 0.1-100 ng/mL. QCs should be prepared at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity: Analyze the calibration curve (at least 6 non-zero points) in triplicate. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze five replicates of the QCs at each level in at least three separate analytical runs.

Acceptance Criteria

The following table summarizes the typical acceptance criteria based on FDA and EMA guidelines.[1][2][3][5]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- & Inter-run Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- & Inter-run Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Should be consistent, precise, and reproducible.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability (Freeze-thaw, bench-top, long-term, post-preparative) Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This guide provides a comprehensive and comparative framework for the successful validation of an LC-MS/MS method for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride in plasma. By systematically evaluating sample preparation techniques and adhering to rigorous validation protocols, researchers can develop a robust, reliable, and defensible method. The causality behind each experimental choice has been explained to provide not just a procedure, but a foundational understanding of the principles of bioanalytical science. This approach ensures the generation of high-quality data essential for advancing research and drug development.

References

  • R. Proença, et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(6). Available at: [Link]

  • de P. Milani, M. I., et al. (2014). Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 38(6), 331–338. Available at: [Link]

  • de P. Milani, M. I., et al. (2015). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]

  • Kim, H., et al. (2023). Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. Environmental Engineering Research, 29(3). Available at: [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [Link]

  • Proença, R., et al. (2021). (PDF) Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. Available at: [Link]

  • de P. Milani, M. I., et al. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography–Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Karasiewicz, J., et al. (2022). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 14(1), 37-51. Available at: [Link]

  • U.S. Food and Drug Administration. (2001).
  • Agilent. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Shah, V. P., et al. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(9), 834-844.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Westphal, F., et al. (2014). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 28(14), 1557–1565. Available at: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. Available at: [Link]

  • Agilent Technologies. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Available at: [Link]

  • Al-Salami, H., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 1043, 207–213. Available at: [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • Görg, A., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Electrophoresis, 25(16), 2591–2596. Available at: [Link]

  • Carpenter, R. E., et al. (2022). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/ml. Scholar Works at UT Tyler. Available at: [Link]

  • Le, D. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. Available at: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • Jones, B. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

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Validation

A Comparative Guide to Standard Curve Validation for the Quantification of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride

Introduction In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for validating standard curves for the quantification of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, a primary amine of significant interest. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering a comparative analysis of analytical techniques and the scientific rationale behind the validation process. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The molecule 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, with the chemical formula C₁₁H₁₆ClN and a molecular weight of 197.71 g/mol , presents unique analytical challenges due to its chemical structure. As a primary amine, it often lacks a strong UV chromophore, necessitating careful consideration of the analytical technique employed. This guide will explore and compare common chromatographic methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a clear path to successful method validation.

The Foundation of Quantification: The Standard Curve

A standard curve, or calibration curve, is the cornerstone of quantitative analysis. It establishes the relationship between the instrumental response and a known concentration of the analyte. The reliability of all subsequent sample quantifications hinges on the validity of this curve. Therefore, a rigorous validation process is not merely a regulatory formality but a scientific necessity to ensure data integrity.

The validation process for a standard curve is a systematic evaluation of its performance characteristics. Key parameters, as outlined by ICH Q2(R1) and FDA guidelines, include linearity, range, accuracy, and precision.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical first step and is largely dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.

Analytical Technique Principle Advantages for Amine Quantification Considerations & Potential Challenges
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection via UV absorbance.Cost-effective, widely available, and robust.The analyte lacks a strong native chromophore, often requiring derivatization to enhance UV detection or monitoring at low wavelengths (e.g., 195-210 nm).
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Offers superior sensitivity and selectivity, often eliminating the need for derivatization. It is considered the gold standard for bioanalysis.Higher instrument and operational costs. Matrix effects can influence ionization and require careful management.
GC-MS Separates volatile compounds in the gas phase, followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds.Primary amines are often polar and non-volatile, necessitating derivatization to improve their chromatographic behavior and thermal stability.

For 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, LC-MS/MS is often the preferred method due to its high sensitivity and specificity, which can circumvent the challenges of derivatization. However, a well-developed HPLC-UV method with appropriate derivatization can also provide reliable and accurate results.

Core Validation Parameters: A Deep Dive

The validation of a standard curve is a multi-faceted process. Each parameter provides a different piece of evidence to demonstrate the method's suitability for its intended purpose.

Linearity and Range
  • What it is: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined concentration range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Why it's important: A linear relationship is fundamental for accurate quantification. It ensures that changes in concentration are consistently reflected in the instrumental response.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. For bioanalytical methods, at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).

Accuracy
  • What it is: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Why it's important: An accurate method provides results that are free from systematic error or bias.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).

Precision
  • What it is: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Why it's important: A precise method yields reproducible results, indicating minimal random error.

  • Acceptance Criteria: The RSD should not exceed 15% (20% at the LLOQ).

The relationship between these core parameters is crucial for a robust analytical method.

Core parameters for standard curve validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for validating a standard curve for the quantification of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride.

Protocol 1: Standard Stock and Working Solution Preparation
  • Stock Solution Preparation: Accurately weigh a suitable amount of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride reference standard and dissolve it in a pre-determined solvent (e.g., methanol, mobile phase) to create a stock solution of a known high concentration (e.g., 1 mg/mL).

  • Intermediate and Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions that will be used to spike into the matrix for the calibration curve.

Protocol 2: Calibration Curve Preparation
  • Spiking: Spike a consistent volume of the appropriate working standard solutions into a consistent volume of the blank matrix (e.g., plasma, formulation buffer) to create a set of at least six to eight non-zero calibration standards.

  • Sample Processing: Process the calibration standards using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Internal Standard: If an internal standard (IS) is used, add a consistent amount of the IS to all calibration standards and samples before processing. The IS should be structurally similar to the analyte.

Protocol 3: Validation Experiments
  • Linearity and Range: Analyze the prepared calibration standards in a single run. Plot the instrument response (or the ratio of the analyte response to the IS response) against the nominal concentration. Perform a linear regression analysis and determine the correlation coefficient (r²). The range is defined by the lowest (LLOQ) and highest (ULOQ) concentrations that meet the acceptance criteria for linearity, accuracy, and precision.

  • Accuracy and Precision: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days. Calculate the mean concentration, accuracy (% recovery), and precision (% RSD) for each QC level.

The overall workflow for validating the standard curve can be visualized as follows:

Standard_Curve_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Evaluation Stock_Solution Prepare Stock Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Calibration_Standards Prepare Calibration Standards (in matrix) Working_Standards->Calibration_Standards QC_Samples Prepare QC Samples (in matrix) Working_Standards->QC_Samples Sample_Preparation Sample Preparation (e.g., Extraction) Calibration_Standards->Sample_Preparation QC_Samples->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Validation_Assessment Assess Validation Parameters Data_Processing->Validation_Assessment

Workflow for standard curve validation.

Data Presentation and Interpretation

The results of the validation experiments should be clearly summarized in tables for easy comparison and interpretation.

Table 1: Linearity of the Standard Curve

Nominal Concentration (ng/mL) Instrument Response (Area) Back-calculated Concentration (ng/mL) Accuracy (%)
1.0 (LLOQ)5,2340.9898.0
2.512,8902.55102.0
5.025,6785.10102.0
10.050,1239.9599.5
25.0126,45625.20100.8
50.0251,98750.15100.3
100.0 (ULOQ)505,678100.50100.5
Linear Regression: y = 5045.3x + 150.7r²: 0.9995

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-assay (n=5) Inter-assay (n=15)
Mean Conc. (ng/mL) Accuracy (%) RSD (%) Mean Conc. (ng/mL)
Low QC2.02.05102.54.52.08
Mid QC40.039.8099.53.240.15
High QC80.080.50100.62.880.90

Conclusion

The validation of a standard curve is a critical and indispensable step in the development of a reliable quantitative analytical method for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride. By systematically evaluating linearity, range, accuracy, and precision according to established regulatory guidelines, researchers can ensure the integrity and scientific soundness of their data. The choice of analytical methodology should be carefully considered based on the specific requirements of the analysis. This guide provides a comprehensive framework to navigate the complexities of standard curve validation, ultimately leading to robust and defensible analytical results.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • PMC. (n.d.).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
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